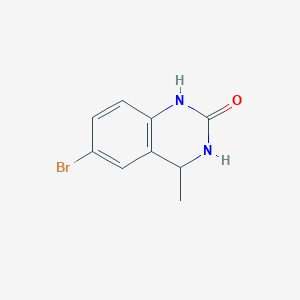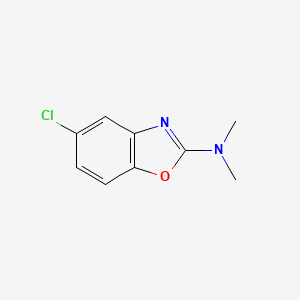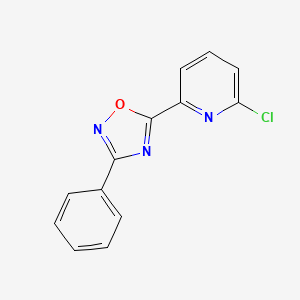![molecular formula C18H23ClN4O4S B12271291 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(3,4-diméthoxybenzènesulfonyl)pipéridin-4-yl]-N-méthylpyrimidin-2-amine : est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il présente un cycle pyrimidine substitué par un groupe pipéridine, qui est lui-même fonctionnalisé par un groupe benzènesulfonyle. Ce composé est d'un intérêt significatif en raison de ses propriétés pharmacologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 5-chloro-N-[1-(3,4-diméthoxybenzènesulfonyl)pipéridin-4-yl]-N-méthylpyrimidin-2-amine implique généralement plusieurs étapes :
Formation de l'intermédiaire pipéridine : Le cycle pipéridine est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Sulfonylation : L'intermédiaire pipéridine est ensuite mis à réagir avec du chlorure de 3,4-diméthoxybenzènesulfonyle en présence d'une base telle que la triéthylamine pour introduire le groupe benzènesulfonyle.
Formation du cycle pyrimidine : La pipéridine sulfonylée est ensuite couplée à un dérivé de chloropyrimidine dans des conditions basiques pour former le composé final.
Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy sur le cycle benzénique.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe sulfonyle, le convertissant potentiellement en sulfure.
Substitution : Le groupe chloro sur le cycle pyrimidine peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment employés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des conditions basiques.
Principaux produits :
Oxydation : Les produits peuvent inclure des quinones ou d'autres dérivés oxydés.
Réduction : Les produits peuvent inclure des sulfures ou d'autres formes réduites.
Substitution : Une variété de dérivés de pyrimidine substitués peuvent être formés.
4. Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes en chimie organique.
Médecine : Le composé est étudié pour ses propriétés pharmacologiques potentielles, y compris ses activités antimicrobiennes, anti-inflammatoires et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse d'autres composés d'intérêt industriel.
5. Mécanisme d'action
Le mécanisme d'action exact de la 5-chloro-N-[1-(3,4-diméthoxybenzènesulfonyl)pipéridin-4-yl]-N-méthylpyrimidin-2-amine n'est pas entièrement compris. Il est supposé interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe benzènesulfonyle peut jouer un rôle dans la liaison au site cible, tandis que les groupes pyrimidine et pipéridine contribuent au pharmacophore global.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The exact mechanism of action of 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group may play a role in binding to the target site, while the pyrimidine and piperidine moieties contribute to the overall pharmacophore.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 5-chloro-N-[1-(3,4-diméthoxybenzènesulfonyl)pipéridin-4-yl]-N-méthylpyrimidin-2-amine
- Dérivés de la 5-chloro-N-[1-(3,4-diméthoxybenzènesulfonyl)pipéridin-4-yl]-N-méthylpyrimidin-2-amine
- Autres composés à base de pyrimidine avec des groupes fonctionnels similaires
Unicité : La combinaison unique du cycle pyrimidine, du groupe pipéridine et du groupe benzènesulfonyle distingue ce composé des autres composés similaires. Cet arrangement structurel peut conférer des propriétés pharmacologiques et des interactions spécifiques qui ne sont pas observées dans d'autres composés.
Propriétés
Formule moléculaire |
C18H23ClN4O4S |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
5-chloro-N-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN4O4S/c1-22(18-20-11-13(19)12-21-18)14-6-8-23(9-7-14)28(24,25)15-4-5-16(26-2)17(10-15)27-3/h4-5,10-12,14H,6-9H2,1-3H3 |
Clé InChI |
DSYXENBEUYDSFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)

![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)

![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)

![ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12271293.png)
![4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271294.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12271297.png)
